ABT-491 Hydrochlorid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

A-137491 has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its interactions with biological receptors, particularly the platelet-activating factor receptor.

Medicine: A-137491 is investigated for its potential therapeutic applications, including anti-inflammatory and anti-thrombotic effects.

Wirkmechanismus

Target of Action

ABT-491 hydrochloride, also known as 4-Ethynyl-N,N-dimethyl-3-[3-fluoro-4-[(2-methyl-1H-imidazo-[4,5-c]pyridin-1-yl)methyl]benzoyl]-1H-indole-1-carboxamide hydrochloride, is a highly potent, selective, and orally active platelet-activating factor (PAF) receptor antagonist . The PAF receptor is a cell-surface receptor found on platelets, neutrophils, eosinophils, macrophages, and other inflammatory cells .

Mode of Action

ABT-491 hydrochloride inhibits PAF binding to its receptor in a competitive manner in equilibrium binding studies . This inhibition is selective and is correlated with functional antagonism of PAF-mediated cellular responses . A non-competitive inhibition is observed if the membrane-bound receptors are pre-incubated with the antagonist prior to the addition of PAF, presumably due to a slower antagonist dissociation rate .

Biochemical Pathways

The interaction of PAF with its receptor leads to a multitude of biological responses that include cell activation, increased vascular permeability, hypotension, ulcerogenesis, bronchoconstriction, and the triggering of airway hyper-responsiveness . ABT-491 hydrochloride, by antagonizing the PAF receptor, inhibits these pro-inflammatory activities.

Pharmacokinetics

ABT-491 hydrochloride exhibits potent oral bioavailability. Oral potency (ED50) was between 0.03 and 0.4 mg/kg in rat, mouse, and guinea-pig . When administered intravenously in these species, ABT-491 exhibited ED50 values between 0.005 and 0.016 mg/kg . An oral dose of 0.5 mg/kg in rat provided 50% protection for 8 hours against cutaneous PAF challenge .

Result of Action

Administration of ABT-491 hydrochloride in vivo leads to potent inhibition of PAF-induced inflammatory responses such as increased vascular permeability, hypotension, and edema, and PAF-induced lethality . It was also effective in inhibiting lipopolysaccharide-induced hypotension, gastrointestinal damage, and lethality .

Action Environment

The action of ABT-491 hydrochloride is influenced by the physiological environment of the body The compound’s efficacy and stability can be affected by factors such as the presence of other drugs, the individual’s health status, genetic factors, and diet.

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Reaktionsbedingungen beinhalten typischerweise die Verwendung verschiedener Reagenzien wie Palladiumkatalysatoren, Basen und Lösungsmitteln wie Dimethylformamid (DMF) und Tetrahydrofuran (THF) .

Industrielle Produktionsmethoden

Die industrielle Produktion von A-137491 folgt ähnlichen Syntheserouten, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert, wobei häufig die Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung eingesetzt wird .

Chemische Reaktionsanalyse

Arten von Reaktionen

A-137491 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in dem Molekül vorhandenen funktionellen Gruppen zu modifizieren.

Gängige Reagenzien und Bedingungen

Gängige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile und Elektrophile. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und unter inerten Atmosphären durchgeführt .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können .

Wissenschaftliche Forschungsanwendungen

A-137491 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre Wechselwirkungen mit biologischen Rezeptoren untersucht, insbesondere mit dem Rezeptor für den Plättchenaktivierungsfaktor.

Medizin: A-137491 wird auf seine potenziellen therapeutischen Anwendungen untersucht, darunter entzündungshemmende und antithrombotische Wirkungen.

Wirkmechanismus

A-137491 übt seine Wirkung aus, indem es selektiv an den Rezeptor für den Plättchenaktivierungsfaktor bindet und ihn inhibiert. Diese Inhibition verhindert, dass der Rezeptor nachgeschaltete Signalwege aktiviert, die an Entzündungen und Plättchenaggregation beteiligt sind. Die molekularen Zielstrukturen umfassen das aktive Zentrum des Rezeptors, wo A-137491 mit endogenen Liganden konkurriert .

Analyse Chemischer Reaktionen

Types of Reactions

A-137491 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

ABT-491: Ein weiterer potenter Antagonist des Rezeptors für den Plättchenaktivierungsfaktor mit ähnlicher Struktur und Funktion.

Einzigartigkeit

A-137491 ist einzigartig aufgrund seiner hohen Selektivität und Potenz als Antagonist des Rezeptors für den Plättchenaktivierungsfaktor. Seine spezifische molekulare Struktur ermöglicht eine starke Bindungsaffinität und eine effektive Inhibition des Rezeptors, was es zu einer wertvollen Verbindung sowohl in der Forschung als auch in potenziellen therapeutischen Anwendungen macht .

Eigenschaften

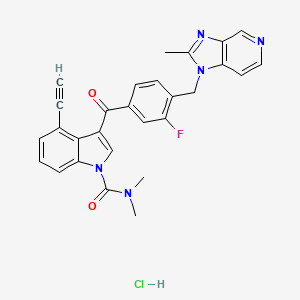

IUPAC Name |

4-ethynyl-3-[3-fluoro-4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]benzoyl]-N,N-dimethylindole-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22FN5O2.ClH/c1-5-18-7-6-8-25-26(18)21(16-34(25)28(36)32(3)4)27(35)19-9-10-20(22(29)13-19)15-33-17(2)31-23-14-30-12-11-24(23)33;/h1,6-14,16H,15H2,2-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRGBOKANQBIBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1CC3=C(C=C(C=C3)C(=O)C4=CN(C5=CC=CC(=C54)C#C)C(=O)N(C)C)F)C=CN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23ClFN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172381 | |

| Record name | ABT 491 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189689-94-9 | |

| Record name | ABT 491 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189689949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABT 491 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABT-491 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7IG7Z867J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.